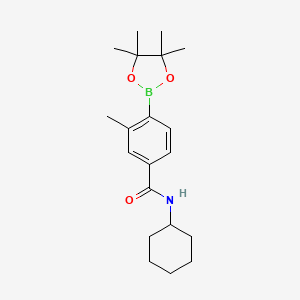

N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13495728

Molecular Formula: C20H30BNO3

Molecular Weight: 343.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30BNO3 |

|---|---|

| Molecular Weight | 343.3 g/mol |

| IUPAC Name | N-cyclohexyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C20H30BNO3/c1-14-13-15(18(23)22-16-9-7-6-8-10-16)11-12-17(14)21-24-19(2,3)20(4,5)25-21/h11-13,16H,6-10H2,1-5H3,(H,22,23) |

| Standard InChI Key | ZABLPXQAYMZERA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)C |

Introduction

N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that incorporates a benzamide backbone with a cyclohexyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is part of a broader class of boronic acid derivatives, which are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthesis and Applications

Boronic acid derivatives like N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are typically synthesized through the reaction of aryl halides with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. These compounds are crucial intermediates in cross-coupling reactions, allowing for the formation of complex molecules with high efficiency and selectivity.

Applications in Organic Synthesis

-

Cross-Coupling Reactions: Boronic acid derivatives are key components in Suzuki-Miyaura reactions, facilitating the coupling of aryl or vinyl groups to form complex molecules.

-

Pharmaceutical Synthesis: These compounds are used in the synthesis of pharmaceuticals, where the ability to form carbon-carbon bonds efficiently is crucial.

-

Material Science: Boronic acid derivatives can be used in the synthesis of polymers and other materials with specific properties.

Research Findings and Future Directions

While specific research findings on N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are not available, the broader class of boronic acid derivatives continues to be an active area of research. Advances in catalyst design and reaction conditions have improved the efficiency and scope of cross-coupling reactions, enabling the synthesis of increasingly complex molecules.

Future Directions

-

Development of New Catalysts: Research into more efficient and sustainable catalysts for cross-coupling reactions is ongoing.

-

Expansion of Substrate Scope: Efforts to extend the range of substrates that can be used in these reactions continue, including the use of less reactive aryl halides.

-

Application in Emerging Fields: The use of boronic acid derivatives in emerging fields such as biorthogonal chemistry and materials science is being explored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume